Acetochlor OA

描述

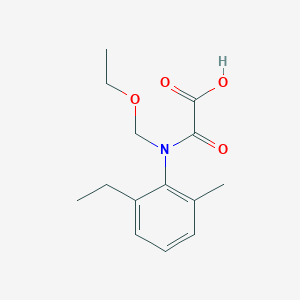

Acetochlor OA is a chemical compound with the molecular formula C14H19NO4. It is a derivative of acetochlor, a widely used herbicide belonging to the chloroacetanilide class. This compound is primarily known as a metabolite of acetochlor, formed through its degradation in the environment. This compound has garnered attention due to its presence in agricultural settings and its potential impact on the environment and human health.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acetochlor oxanilic acid typically involves the degradation of acetochlor. Acetochlor is synthesized through a two-step process starting from 2-ethyl-6-methylaniline. The first step involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide. This intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to produce acetochlor .

Industrial Production Methods

Industrial production of acetochlor oxanilic acid is not commonly practiced as it is primarily a degradation product of acetochlor. the degradation process can be studied and monitored in environmental samples to understand its formation and persistence.

化学反应分析

Types of Reactions

Acetochlor OA undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide is commonly used as a reagent for the hydrolysis of acetochlor oxanilic acid.

Major Products Formed

The major products formed from the hydrolysis of acetochlor oxanilic acid include its corresponding carboxylic acid and amine derivatives. Oxidation reactions can lead to the formation of carbon dioxide and water .

科学研究应用

Environmental Chemistry

Degradation Pathways:

Acetochlor OA is studied to understand the degradation pathways of acetochlor in various environments. Research indicates that the compound can impact soil and water quality, leading to concerns about its persistence and transformation in ecosystems.

Case Study:

A study focused on the degradation of acetochlor in aquatic environments demonstrated that microbial communities play a crucial role in its breakdown. The research highlighted that certain bacteria could utilize this compound as a carbon source, thereby influencing community structure and function in freshwater systems .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Bacterial Diversity | High | Moderate |

| Functional Evenness | Low | Increased |

| Carbon Sources Utilized | 5 | 10 |

Toxicology

Impact on Non-Target Organisms:

Research has shown that this compound can have toxic effects on non-target organisms, including aquatic life. Studies on bighead carp (Aristichthys nobilis) revealed significant oxidative stress and DNA damage at varying concentrations of this compound, indicating potential risks to fish populations .

Key Findings:

- Increased levels of reactive oxygen species (ROS) were observed in treated fish.

- Significant morphological changes were noted in erythrocytes after exposure to higher concentrations of this compound.

| Concentration (μg/L) | DNA Damage | Oxidative Stress Markers |

|---|---|---|

| 0 | Baseline | Baseline |

| 300 | Moderate | Increased |

| 400 | High | Significantly Increased |

| 500 | Very High | Critical |

Analytical Chemistry

Reference Material for Detection:

this compound serves as a reference material for developing and validating analytical methods aimed at detecting and quantifying acetochlor and its metabolites in environmental samples. Its unique chemical properties allow researchers to establish reliable detection limits and methodologies.

Method Development:

A method was developed utilizing high-performance liquid chromatography (HPLC) to quantify this compound levels in soil and water samples. This method demonstrated high sensitivity and specificity, making it a valuable tool for environmental monitoring.

作用机制

Acetochlor OA exerts its effects primarily through its role as a metabolite of acetochlor. Acetochlor is an herbicide that inhibits elongase and geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway . This inhibition disrupts the growth and development of weed seedlings, leading to their death. The exact molecular targets and pathways involved in the action of acetochlor oxanilic acid are still under investigation.

相似化合物的比较

Similar Compounds

Alachlor: Another chloroacetanilide herbicide with similar properties and environmental concerns.

Metolachlor: A related herbicide used for similar purposes in agriculture.

Uniqueness

Acetochlor OA is unique due to its specific formation as a degradation product of acetochlor. Its presence in the environment serves as an indicator of acetochlor usage and degradation, making it a valuable compound for environmental monitoring and research .

生物活性

Acetochlor, a widely used herbicide, is primarily employed for the control of grasses and broadleaf weeds in various crops. Its degradation product, Acetochlor OA (acetochlor oxanilic acid), has garnered attention due to its potential environmental and health implications. This article explores the biological activity of this compound, focusing on its effects on microbial communities, toxicity, and potential carcinogenicity.

1. Impact on Microbial Communities

Research indicates that this compound significantly influences freshwater microbial communities. A study assessing its impact on heterotrophic bacteria revealed several key findings:

- Community Structure : this compound exposure altered the bacterial community structure, with a noted decrease in community complexity at higher concentrations (500 μg/l) compared to controls. This was evidenced by a reduction in the number of distinct DNA bands in denaturing gradient gel electrophoresis (DGGE) analyses .

- Functional Diversity : Despite the decrease in complexity, functional diversity increased at lower concentrations. The carbon-limited physiological profile (CLPP) suggested that microbial communities exposed to this compound utilized a broader range of carbon sources than non-exposed controls .

Table 1: Effects of this compound on Bacterial Communities

| Concentration (μg/l) | Community Complexity | Functional Diversity |

|---|---|---|

| 0 | High | Low |

| 1-5 | Moderate | Moderate |

| 50-100 | Low | High |

| 500 | Very Low | Moderate |

2. Toxicological Studies

Acute and chronic toxicity studies have been conducted to evaluate the effects of this compound on various biological systems:

- Animal Studies : In subchronic oral toxicity studies involving rats and dogs, significant findings included decreased body weight in offspring at doses correlating with maternal toxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 2.0 mg/kg/day based on kidney and testicular effects observed in dogs .

- Absorption and Excretion : Studies demonstrated that this compound is well absorbed and rapidly eliminated in rats, with peak plasma levels occurring approximately 7 hours post-dose. Most of the administered dose was excreted via urine (71-77%), indicating substantial systemic absorption .

3. Potential Carcinogenicity

The carcinogenic potential of this compound has been a subject of investigation, particularly among agricultural workers:

- Cancer Incidence Studies : A notable study found associations between acetochlor use and increased risks of lung cancer (RR = 1.74) and colorectal cancer (RR = 1.75). These findings suggest a possible link between acetochlor exposure and certain types of cancer, although definitive conclusions are hindered by limitations such as small sample sizes and lack of exposure-response trends .

Table 2: Cancer Risk Associated with Acetochlor Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Lung Cancer | 1.74 | 1.07 - 2.84 |

| Colorectal Cancer | 1.75 | 1.08 - 2.83 |

| Melanoma | 1.61 | 0.98 - 2.66 |

| Pancreatic Cancer | 2.36 | 0.98 - 5.65 |

4. Microbial Degradation Pathways

This compound is also subject to microbial degradation, which is crucial for understanding its environmental fate:

- Microbial Consortium : Research identified a microbial consortium capable of completely mineralizing acetochlor through a series of biochemical transformations involving multiple bacterial species such as Rhodococcus sp., Delftia sp., and Sphingobium sp. .

- Cytochrome P450 System : A specific cytochrome P450 system has been implicated in the deethoxymethylation process of acetochlor, highlighting the biochemical pathways involved in its degradation .

属性

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-4-11-8-6-7-10(3)12(11)15(9-19-5-2)13(16)14(17)18/h6-8H,4-5,9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKTUNJJKYTOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037484 | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194992-44-4 | |

| Record name | Acetochlor OA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194992-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor oxanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194992444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR OXANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG499WTE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How frequently is acetochlor OA detected in water samples, and what are the typical concentration ranges?

A1: Research indicates that this compound is less frequently detected compared to another acetochlor degradation product, acetochlor ethane sulfonic acid (ESA). In a prospective groundwater monitoring program, only 0.15% of analyzed water samples contained this compound at concentrations at or above 1.0 µg/L. [] Another study analyzing water samples from Missouri treatment plants found detectable levels of this compound in both treated and untreated water samples sourced from the Missouri and Mississippi Rivers, primarily during the summer months. []

Q2: Are there analytical methods specifically designed for detecting and quantifying this compound in environmental samples?

A2: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a widely used technique for analyzing this compound in water samples. This method demonstrates good precision and accuracy, achieving method detection limits as low as 0.072 ng/L for this compound. [] Researchers have also explored using Polar Organic Chemical Integrative Samplers (POCIS) as a passive sampling technique for acidic herbicides like this compound. []

Q3: How does the presence of this compound in water resources compare to other chloroacetanilide herbicide degradation products?

A3: Studies suggest that this compound is less prevalent in water compared to other chloroacetanilide degradation products, particularly metabolites like acetochlor ESA, alachlor ESA, and metolachlor ESA. These metabolites are frequently detected in higher concentrations than their parent compounds. [, ] For instance, in a Czech Republic study, acetochlor ESA was found in significantly higher concentrations and more frequently exceeded the reference value compared to this compound. [] This highlights the importance of monitoring a wider range of degradation products, not just the parent herbicide, to accurately assess potential groundwater contamination.

Q4: What is the persistence of this compound in soil environments?

A4: While research on the persistence of this compound in soil is limited, studies focusing on acetochlor degradation suggest that the formation of nonextractable residues (NER) plays a significant role in its dissipation from soil. [] This process involves the incorporation of acetochlor and its degradation products into soil organic matter, effectively reducing their bioavailability and mobility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。